molecular formula C28H22N2O2 B4966236 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide

Cat. No. B4966236
M. Wt: 418.5 g/mol
InChI Key: ZKRWOAQRSPPXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide, also known as BDPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDPP is a member of the diphenylpropanamide family, which is known for its diverse biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase-2, and monoamine oxidase, which are involved in various physiological processes. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has also been shown to modulate the activity of various receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α, which are involved in various inflammatory disorders. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has also been shown to reduce oxidative stress and increase the activity of various antioxidant enzymes, including superoxide dismutase and catalase, which are involved in various oxidative stress-related disorders. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has been shown to protect against various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide is also relatively easy to synthesize and purify, making it an ideal tool for various biochemical and pharmacological studies. However, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide may not be suitable for certain experimental systems due to its potential interactions with other cellular components.

Future Directions

There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide, including its potential applications in drug discovery and development, as well as its role in various physiological processes. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide may also be explored as a tool for studying various signaling pathways and cellular processes, including those involved in inflammation, oxidative stress, and neurodegeneration. Additionally, future research may focus on the development of new synthetic methods for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide and its derivatives, as well as the optimization of its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide can be synthesized through a multistep process involving the condensation of 2-aminobenzoxazole with 4-bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride, and finally, the acylation of the product with diphenylpropanoyl chloride. The purity and yield of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide can be improved by various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has been used as a tool to study the structure and function of various proteins, including enzymes and receptors. In pharmacology, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has been investigated for its potential as a drug target for various diseases, as well as its effects on various physiological processes, including inflammation and oxidative stress.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2/c1-28(21-10-4-2-5-11-21,22-12-6-3-7-13-22)27(31)29-23-18-16-20(17-19-23)26-30-24-14-8-9-15-25(24)32-26/h2-19H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRWOAQRSPPXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide

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